Fura-2

Description

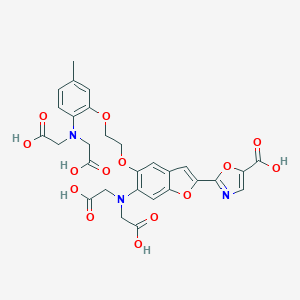

Structure

2D Structure

Propriétés

IUPAC Name |

2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O14/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHXZQPUBCBNIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242203 | |

| Record name | Fura-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96314-98-6 | |

| Record name | 2-[6-[Bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-2-benzofuranyl]-5-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96314-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fura-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096314986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fura-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURA-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSN3DL106G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical Principles of Fura 2 Based Calcium Quantification

Mechanism of Fura-2 Action in Cellular Environments

The application of this compound for intracellular calcium measurement involves its delivery into cells and its subsequent interaction with calcium ions, leading to detectable fluorescence changes.

Intracellular Trapping of this compound via Acetoxymethyl (AM) Ester Hydrolysis

This compound itself is a pentacarboxylate molecule that is generally membrane-impermeable. wikipedia.orgabcam.com To facilitate its entry into living cells, a membrane-permeable derivative, this compound acetoxymethyl ester (this compound AM), is commonly used. wikipedia.orgnih.govrevvity.combiotium.com this compound AM is a lipophilic compound that can easily cross cell membranes through incubation. wikipedia.orgbiotium.com

Once inside the cell, intracellular esterase enzymes cleave the acetoxymethyl groups from this compound AM. wikipedia.orgnih.govrevvity.combiotium.comnih.govcore.ac.uktandfonline.com This hydrolysis process converts the non-fluorescent or weakly fluorescent this compound AM into the highly fluorescent, negatively charged this compound free acid. wikipedia.orgbiotium.comtandfonline.com The removal of the acetoxymethyl esters results in a molecule that is effectively trapped within the cytoplasm due to its charge, preventing its leakage out of the cell. wikipedia.orgbiotium.comcore.ac.uktandfonline.comabcam.com Incomplete hydrolysis of this compound AM by cellular esterases has been reported. nih.govbiologists.com

Spectroscopic Shifts Upon Calcium Binding

The core principle of this compound-based calcium quantification lies in the changes in its spectroscopic properties upon binding to calcium ions. revvity.comthermofisher.commoleculardevices.comionbiosciences.com

Dual Excitation Wavelength Properties of this compound

A key characteristic of this compound is its dual excitation behavior, which is dependent on the presence of calcium. wikipedia.orgrevvity.comthermofisher.commoleculardevices.comionbiosciences.comciteab.com The calcium-free form of this compound has an excitation maximum around 363 nm. nih.govbiotium.comabcam.comnih.govaatbio.com Upon binding to calcium, the excitation spectrum of this compound shifts, resulting in a calcium-bound form with an excitation maximum around 335 nm. nih.govbiotium.comabcam.comnih.govaatbio.com

For practical measurements, excitation wavelengths of 340 nm and 380 nm are typically used to monitor the calcium-bound and calcium-free forms of this compound, respectively. wikipedia.orgnih.govmoleculardevices.comionbiosciences.comresearchgate.net This significant shift in the excitation spectrum upon calcium binding is central to the ratiometric measurement technique. fluoca.comionbiosciences.comnih.gov

Fluorescence Emission Characteristics

Regardless of whether this compound is bound to calcium or not, its fluorescence emission spectrum remains relatively constant. wikipedia.orgbiotium.comabcam.comnih.gov The emission maximum for this compound is typically around 510 nm. wikipedia.orgnih.govmoleculardevices.comionbiosciences.com While the excitation properties change significantly upon calcium binding, the emitted light is generally detected at this single, calcium-insensitive emission wavelength. wikipedia.orgnih.govmoleculardevices.comionbiosciences.comresearchgate.net

Binding Kinetics and Affinity for Calcium Ions

This compound is designed to bind specifically and with high affinity to calcium ions. thermofisher.comabcam.com The binding of calcium to this compound is a reversible process. The affinity of this compound for calcium is commonly expressed by its dissociation constant (Kd). The Kd value for this compound in the cytosol is reported to be around 145 nM or 225 nM, depending on the source and experimental conditions. abcam.combiotium.comionbiosciences.comcore.ac.ukmidsci.com This affinity makes this compound suitable for measuring physiological changes in intracellular calcium concentration, which typically range from nanomolar levels in resting cells to micromolar levels upon stimulation. revvity.com However, this compound has limited sensitivity to calcium concentrations above approximately 1 µM as it approaches saturation. thermofisher.com The rate of calcium dissociation from this compound can be relatively slow, which may lead to damping of rapid calcium transients. thermofisher.com

Here is a table summarizing some reported Kd values for this compound:

| Source | Kd (nM) | Conditions |

| ION Biosciences | 145 | Ex 340/380 nm/505 nm |

| Biotium | 145 | 22°C in pH 7.2 buffer (after hydrolysis) |

| Abcam | 225 | In cytosol |

| CORE (Konishi and Berlin, 1993) | 239 | Fitted from fluorescence ratio vs. [Ca2+] data |

| Thermo Fisher Scientific (Bis-Fura-2) | ~370 | Absence of 1 mM Mg2+ (~22°C) |

| Thermo Fisher Scientific (Bis-Fura-2) | ~525 | Presence of 1 mM Mg2+ (~22°C) |

Ratiometric Measurement Principles for Intracellular Ca2+ Concentration

The ratiometric measurement technique is a significant advantage of using this compound for calcium quantification. thermofisher.comwikipedia.orgwikipedia.orgrevvity.comthermofisher.commoleculardevices.comionbiosciences.comciteab.comfishersci.dkamericanelements.com This method involves exciting the this compound dye at two different wavelengths (typically 340 nm and 380 nm) and measuring the fluorescence emission at a single wavelength (around 510 nm). wikipedia.orgnih.govmoleculardevices.comionbiosciences.comresearchgate.netleica-microsystems.com

The ratio of the fluorescence intensities obtained at the two excitation wavelengths (e.g., F340/F380 or F510nm_Ex340nm / F510nm_Ex380nm) is directly related to the intracellular calcium concentration. wikipedia.orgnih.govaatbio.comdojindo.com As the intracellular calcium concentration increases, more this compound binds to calcium, leading to an increase in fluorescence when excited at 340 nm and a decrease in fluorescence when excited at 380 nm. moleculardevices.com Conversely, a decrease in calcium concentration results in the opposite effect.

The primary benefit of using a ratiometric approach is that the ratio measurement is relatively independent of factors that can affect fluorescence intensity uniformly at both wavelengths. thermofisher.comwikipedia.orgwikipedia.orgbiologists.comthermofisher.commoleculardevices.comsyronoptics.com These factors include variations in dye concentration within the cell, differences in cell thickness or volume, excitation light intensity fluctuations, and photobleaching of the dye. thermofisher.comwikipedia.orgwikipedia.orgbiologists.comthermofisher.commoleculardevices.comsyronoptics.com By taking the ratio, these confounding variables are effectively canceled out, leading to more accurate and reliable measurements of [Ca2+]i. thermofisher.comwikipedia.orgwikipedia.orgsyronoptics.com This allows for the estimation of actual calcium concentrations within living cells through calibration. nih.govqueens.org

Here is an interactive table illustrating the relationship between calcium binding and fluorescence intensity at the two excitation wavelengths:

| Calcium Concentration | Excitation Wavelength (nm) | Relative Fluorescence Intensity (arbitrary units) |

| Low | 340 | Low |

| Low | 380 | High |

| High | 340 | High |

| High | 380 | Low |

The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation increases with increasing calcium concentration. wikipedia.orgnih.govaatbio.comdojindo.com

Mitigation of Experimental Artifacts through Ratioing

The ratiometric method employed with this compound significantly reduces the impact of various experimental artifacts that can affect fluorescence measurements. thermofisher.comthermofisher.comthermofisher.comresearchgate.netionoptix.com By exciting the dye at two different wavelengths (typically 340 nm and 380 nm) and measuring the fluorescence emission at a single wavelength (around 510 nm), a ratio of the fluorescence intensities (F340/F380 or F380/F340) is calculated. wikipedia.orgthermofisher.comnih.govmedchemexpress.comprizmatix.comresearchgate.netionoptix.comionbiosciences.com

This ratio is directly related to the intracellular calcium concentration and is largely independent of factors such as dye concentration, cell thickness, excitation light intensity variations, and photobleaching. thermofisher.comthermofisher.comthermofisher.comresearchgate.netphysiology.orgbiologists.com Uneven dye loading or leakage, which would affect the absolute fluorescence intensity at both wavelengths proportionally, have minimal impact on the fluorescence ratio. thermofisher.comthermofisher.comthermofisher.com Similarly, changes in optical path length or instrumental sensitivity are canceled out by the ratioing process. ionoptix.comphysiology.org Photobleaching, the decrease in fluorescence intensity over time due to light exposure, also affects both excitation wavelengths similarly, thus its effect is minimized in the ratio. thermofisher.comthermofisher.comthermofisher.com This makes this compound a robust tool for quantifying calcium levels in dynamic cellular environments. wikipedia.org

Methodological Approaches for Fura 2 Application in Research

Fura-2 Loading Strategies in Diverse Cell and Tissue Models

This compound can be introduced into cells using several approaches, broadly categorized into non-invasive and invasive techniques. The most common non-invasive method utilizes the cell-permeable acetoxymethyl (AM) ester form, while invasive techniques are employed for the cell-impermeant salt forms.

This compound AM is a lipophilic, non-fluorescent precursor that readily diffuses across cell membranes. amerigoscientific.comionoptix.comthermofisher.combiotium.com Once inside the cell, intracellular esterases cleave the acetoxymethyl groups, converting this compound AM into its active, negatively charged, and cell-impermeant form, this compound. biotium.comamerigoscientific.comabcam.comionoptix.combiotium.com This enzymatic hydrolysis effectively traps the dye within the cytoplasm, although compartmentalization into intracellular organelles can occur, particularly with prolonged incubation or at higher temperatures. biotium.comabpbio.com

Loading with this compound AM is a widely adopted method due to its relative simplicity and applicability to a broad range of cell types in suspension or adherent cultures. thermofisher.combiotium.comamerigoscientific.com

Successful this compound AM loading requires careful optimization of incubation parameters, including dye concentration, incubation time, and temperature. These parameters can vary significantly depending on the specific cell type or tissue being studied. ionbiosciences.comamerigoscientific.comionoptix.comabpbio.comnih.gov

Typical this compound AM concentrations for loading range from 1 to 5 µM, although concentrations as low as 0.1 µM may be sufficient, and rarely exceeding 5 µM is recommended to minimize potential dye toxicity and calcium buffering effects. thermofisher.combiotium.comabpbio.com Incubation times commonly range from 15 to 60 minutes. thermofisher.comabpbio.com

Temperature plays a crucial role in loading efficiency and subcellular compartmentalization. While incubation at 37°C can promote faster dye uptake, it may also increase compartmentalization into organelles like mitochondria. biotium.com Incubating cells at room temperature is often recommended to reduce this issue and favor cytoplasmic loading. biotium.comabpbio.com

After the initial loading period, a wash step is essential to remove extracellular this compound AM. thermofisher.comamerigoscientific.comionoptix.comabpbio.com This is typically followed by a post-incubation period, usually around 30 minutes, in indicator-free medium to allow for complete de-esterification of intracellular this compound AM by endogenous esterases. thermofisher.comamerigoscientific.comionoptix.comabpbio.com This step is critical for ensuring that the fluorescent signal accurately reflects intracellular calcium dynamics.

Research findings highlight the cell-type specific nature of optimal loading conditions. For instance, protocols for loading freshly isolated cardiac myocytes suggest a concentration between 1-2 µM and a 20-minute incubation at room temperature, followed by washes and a 20-minute de-esterification period. ionoptix.com For cortical neurons, testing various this compound AM concentrations (1-4 µM) and incubation times (15 minutes to 2 hours) at both room temperature and 37°C is recommended. nih.gov A simplified protocol for cortical neurons involves a 30-minute incubation with 1 µM this compound AM at 37°C. nih.govresearchgate.net

Table 1 summarizes typical ranges for this compound AM loading parameters based on research findings:

| Parameter | Typical Range | Notes |

| This compound AM Concentration | 1-5 µM (often lower) | Optimize to minimize toxicity and buffering. thermofisher.combiotium.comabpbio.com |

| Incubation Time | 15-60 minutes | Varies significantly with cell type. thermofisher.comionoptix.comabpbio.comnih.gov |

| Incubation Temperature | Room Temperature to 37°C | Lower temperature reduces compartmentalization. biotium.comabpbio.com |

| Post-incubation Time | ~30 minutes | Allows for complete de-esterification. thermofisher.comamerigoscientific.comionoptix.comabpbio.com |

This compound AM has limited water solubility, which can hinder its dispersion in aqueous loading buffers and lead to uneven cellular loading. ionbiosciences.combiotium.combiotium.comabpbio.combiotium.com To address this, non-ionic detergents like Pluronic F-127 are frequently used as solubilizing agents. ionbiosciences.comthermofisher.combiotium.combiotium.comabpbio.combiotium.com

Pluronic F-127 is a biocompatible surfactant that helps to disperse the hydrophobic this compound AM ester in the loading solution, facilitating more equitable dye distribution and cellular uptake. ionbiosciences.combiotium.com It is often added to the this compound AM stock solution in DMSO before diluting into the aqueous loading medium. biotium.comabpbio.com A common practice involves mixing the this compound AM stock in DMSO with an equal volume of a 20% (w/v) Pluronic F-127 solution in DMSO, resulting in a final Pluronic concentration of approximately 0.02% in the loading medium. abpbio.com Other protocols suggest using a 10% Pluronic F-127 solution. aatbio.com

While Pluronic F-127 is generally recommended, some protocols for specific cell types, such as freshly isolated cardiac myocytes, suggest that it may not be necessary when using very low concentrations of this compound AM. ionoptix.com

The use of organic anion transport inhibitors, such as probenecid (B1678239), can also be combined with this compound AM loading to reduce the active efflux of the de-esterified this compound from the cells, thereby improving intracellular dye retention. ionbiosciences.combiotium.comabpbio.comaatbio.com

Unlike the AM ester, the salt forms of this compound (e.g., pentapotassium salt) are hydrophilic and membrane-impermeant. hellobio.comthermofisher.combiotium.comfishersci.secaymanchem.comnih.gov Introducing these forms into cells requires invasive techniques that bypass the cell membrane. These methods offer precise control over the intracellular dye concentration and avoid issues associated with esterase activity and compartmentalization seen with AM esters. nih.govbiologists.com

Microinjection is a direct and precise method for introducing this compound salt into individual cells or even specific cellular compartments. hellobio.comthermofisher.combiotium.comfishersci.secaymanchem.comnih.gov This technique is particularly useful for studies requiring controlled dye delivery into larger cells or when investigating calcium dynamics in specific cellular regions.

Typically, a concentrated solution of this compound salt is prepared and then injected into the cell using a fine glass capillary needle. thermofisher.com Injecting a small volume, often around 1% of the cell volume, with this compound salt solutions ranging from 3 to 30 mM is generally sufficient. thermofisher.com Microinjection allows for rapid equilibration of the dye within the cell, enabling calcium measurements within minutes. nih.gov

Patch-clamp electrophysiology techniques can also be used to introduce this compound salt into cells through the patch pipette. thermofisher.comfishersci.sebiologists.comthermofisher.comembopress.orgresearchgate.netnih.gov This method is particularly advantageous when combining calcium imaging with electrophysiological recordings from the same cell. thermofisher.combiologists.comthermofisher.com

In this approach, the this compound salt form or its dextran (B179266) conjugate is included in the internal solution filling the patch pipette. thermofisher.com Once a whole-cell patch-clamp configuration is established, the dye diffuses from the pipette into the cytoplasm. biologists.comembopress.org Typical concentrations of this compound in the patch pipette internal solution range from 50 to 100 µM. thermofisher.com This method allows for direct control over the intracellular this compound concentration and avoids the compartmentalization issues associated with AM ester loading. biologists.com Studies have shown that diffusion of this compound into the cell following the establishment of whole-cell recording can take several minutes. embopress.org This technique has been successfully used in various cell types, including pancreatic acinar cells and cardiac myocytes, often in combination with simultaneous electrophysiological measurements and calcium imaging. biologists.comthermofisher.comembopress.orgresearchgate.netnih.gov

Invasive Loading Techniques for this compound Salt Forms

Localized Perfusion in Tissue Slices

Localized perfusion is a technique employed to selectively load this compound into specific cell populations or subcellular compartments within tissue slices. This method offers improved spatial control compared to bath application of the membrane-permeant acetoxymethyl (AM) ester form of this compound (this compound AM) nih.govnih.gov. By delivering this compound AM to a confined area, researchers can achieve targeted labeling of structures such as presynaptic terminals, dendrites, or specific neuronal populations in brain slices nih.gov.

Studies have demonstrated the effectiveness of localized perfusion for loading this compound into presynaptic terminals and dendrites in mammalian brain slices nih.gov. For instance, applying this method to CA1 pyramidal cells resulted in intracellular loading of apical dendrites, allowing for the measurement of dendritic calcium changes in response to afferent fiber stimulation nih.gov. Similarly, localized perfusion of mossy fiber tracts in hippocampal region CA3 and parallel fiber tracts in the cerebellum successfully labeled distant presynaptic terminals without significant postsynaptic labeling, enabling optical measurements of calcium concentration in individual terminals nih.gov. This technique provides a level of labeling selectivity comparable to intracellular microinjection but with the relative simplicity of using membrane-permeant dyes nih.gov. Enhanced loading efficiency in adult rodent brain slices has also been reported using microfluidic oxygenators in conjunction with this compound AM, expanding the age range for which calcium studies are feasible in such preparations nih.gov.

Quantitative Fluorescence Microscopy Systems for this compound Imaging

Quantitative fluorescence microscopy systems designed for this compound imaging utilize its ratiometric properties to determine intracellular calcium concentrations. These systems typically involve specialized optical pathways for dual excitation and sensitive detection systems for signal acquisition nih.gov.

Design and Configuration of Optical Pathways for Dual Excitation

The core principle of this compound ratiometric imaging relies on exciting the dye at two distinct wavelengths, typically 340 nm and 380 nm, and measuring the resulting fluorescence emission amerigoscientific.comoxinst.compancreapedia.org. Optical pathways for dual excitation are configured to rapidly switch between these two wavelengths. Historically, this was often achieved using xenon arc lamps in combination with filter wheels or monochromators excelitas.combiorxiv.org. Filter wheels mechanically rotate excitation filters into the light path, allowing alternating illumination at 340 nm and 380 nm excelitas.com. Monochromators use diffraction gratings to select specific wavelengths cairn-research.co.uk.

More recently, LED illumination systems have emerged as an alternative, offering faster switching speeds and potentially improved stability excelitas.combiorxiv.orgcairn-research.co.ukcoolled.com. Dedicated LED illuminators with outputs at 340 nm and 380 nm are specifically designed for this compound imaging, enabling high-precision, stable, and high-throughput imaging with video-rate time resolution biorxiv.orgcoolled.com. These systems can be controlled electronically, allowing for microsecond switching between wavelengths, which is crucial for capturing rapid calcium transients biorxiv.orgcairn-research.co.ukcoolled.com.

The emitted fluorescence, typically around 510 nm, is then directed through a dichroic mirror that reflects the excitation light while transmitting the emission signal nih.gov. Optical filters are used in the emission pathway to isolate the desired fluorescence wavelengths nih.gov.

Detection Systems and Signal Acquisition

Detection systems for this compound imaging capture the fluorescence emitted by the dye at the chosen emission wavelength (around 510 nm) after excitation at both 340 nm and 380 nm oxinst.compancreapedia.org. Common detectors include photomultiplier tubes (PMTs) or scientific complementary metal-oxide-semiconductor (sCMOS) cameras nih.govbiorxiv.org.

PMTs are highly sensitive detectors suitable for photometry, where the fluorescence from a defined area is measured over time ionoptix.com. For imaging applications, sCMOS cameras are frequently used due to their high spatial resolution and sensitivity, allowing for the capture of fluorescence signals from multiple pixels simultaneously biorxiv.org.

Signal acquisition involves recording the fluorescence intensity at each excitation wavelength for each pixel or region of interest oxinst.compancreapedia.org. For ratiometric measurements, image pairs are acquired sequentially at 340 nm and 380 nm excitation oxinst.comexcelitas.com. The ratio of the background-subtracted fluorescence intensities (F340/F380) is then calculated on a pixel-by-pixel basis or for defined regions of interest pancreapedia.orgexcelitas.com. This ratio is directly related to the intracellular calcium concentration pancreapedia.orgionoptix.com.

The speed of signal acquisition is critical for resolving rapid calcium dynamics. Fast switching between excitation wavelengths using devices like galvanometer-driven mirrors or high-speed LEDs enables rapid acquisition of image pairs and thus high temporal resolution biorxiv.orgcoolled.comionoptix.com.

Considerations for Live-Cell Imaging Environments

Live-cell imaging with this compound requires careful consideration of the cellular environment to maintain cell viability and ensure accurate measurements nih.govibidi.com. Factors such as temperature, pH, and osmolarity of the imaging medium must be controlled to mimic physiological conditions pancreapedia.org.

Maintaining a stable temperature, typically 37°C for mammalian cells, is crucial for cellular processes and dye behavior revvity.com. The imaging medium should be appropriately buffered to maintain a physiological pH, as the pKa of this compound can be affected by pH changes, influencing its calcium binding properties pancreapedia.org.

Oxygenation of tissue slices or cell cultures is also important for maintaining cell health during prolonged imaging sessions nih.gov. Microfluidic devices can be used to provide controlled oxygen levels to tissue slices nih.govresearchgate.net.

Phototoxicity and photobleaching are significant concerns in live-cell fluorescence imaging amerigoscientific.comibidi.com. Phototoxicity refers to cellular damage caused by exposure to excitation light, while photobleaching is the irreversible degradation of the fluorescent dye ibidi.com. To minimize these effects, it is important to use the lowest possible excitation light intensity and shortest exposure times that yield sufficient signal-to-noise ratio ibidi.com. Fast switching illumination systems, such as LED-based systems, can reduce the total exposure time to excitation light, thereby mitigating phototoxicity and photobleaching biorxiv.orgcoolled.com.

Uneven dye loading and compartmentalization of this compound can also affect data interpretation amerigoscientific.combiologists.com. While ratiometric imaging helps to correct for uneven dye distribution, compartmentalization of the dye into organelles can lead to inaccurate cytosolic calcium measurements biologists.com. The use of the AM ester form of this compound relies on intracellular esterases to cleave the AM groups and trap the dye within the cytoplasm amerigoscientific.com. However, incomplete de-esterification or transport of the de-esterified dye into organelles can occur biologists.com. Adding agents like probenecid can help reduce the efflux of de-esterified this compound from cells by inhibiting organic anion transporters revvity.combiotium.combiotium.com.

Calibration Methodologies for this compound Signals

Accurate determination of intracellular calcium concentration from this compound fluorescence ratios requires calibration. Calibration establishes the relationship between the measured fluorescence ratio and known calcium concentrations ionoptix.comnih.govaatbio.com.

In Vitro Calibration using Calcium Buffer Kits

In vitro calibration is a common method for calibrating this compound signals and is often considered simpler than in vivo methods pancreapedia.orgionoptix.comnih.gov. This approach involves using solutions with precisely defined free calcium concentrations to determine the parameters needed to convert fluorescence ratios into calcium concentrations pancreapedia.orgionoptix.comnih.govaatbio.com.

Calcium buffer kits are commercially available and provide a series of solutions with buffered free calcium concentrations spanning a range relevant to intracellular calcium levels, typically from nanomolar to micromolar nih.govaatbio.comthermofisher.comthermofisher.comfishersci.se. These buffer systems often utilize chelators like EGTA to control the free calcium concentration pancreapedia.orgaatbio.comthermofisher.com.

For in vitro calibration, this compound (typically the free acid form) is added to these calcium buffer solutions at a known concentration pancreapedia.orgnih.gov. The fluorescence emission at 510 nm is then measured for each solution under excitation at both 340 nm and 380 nm using the same microscopy system and settings used for cellular imaging pancreapedia.org.

The measured fluorescence intensities are used to calculate the fluorescence ratio (F340/F380) for each known calcium concentration pancreapedia.orgionoptix.com. These data points are then used to determine the calibration constants, which include Rmin (the ratio in the absence of calcium), Rmax (the ratio at saturating calcium), and Sf2/Sb2 (the ratio of fluorescence at 380 nm in the absence and presence of calcium) ionoptix.com. The dissociation constant (Kd) of this compound for calcium is also a critical parameter in the calibration equation ionoptix.comnih.gov. While a value of approximately 225 nM is often used for the Kd of this compound, it can be influenced by factors such as temperature, pH, and ionic strength, and can be determined experimentally using the calibration buffers ionoptix.comaatbio.com.

The Grynkiewicz equation is commonly used to convert the measured fluorescence ratio (R) to intracellular calcium concentration ([Ca2+]) using the determined calibration constants and the Kd of this compound ionoptix.comnih.gov:

[Ca2+] = Kd * (R - Rmin) / (Rmax - R) * (Sf2 / Sb2) ionoptix.com

Consistency in experimental conditions, such as droplet size, placement, and focus level, is important for reproducible in vitro calibration ionoptix.com. While in vitro calibration is widely used, it is important to note that the intracellular environment can differ from the calibration buffer solutions, potentially affecting the dye's properties and thus the accuracy of the calcium measurements ionoptix.com.

In Situ Calibration in Cellular Systems

Accurate determination of [Ca²⁺]ᵢ using this compound requires calibration of the fluorescence signal within the cellular environment. In situ calibration is preferred over in vitro calibration (in cell-free solutions) because the intracellular milieu can influence the dye's properties. nih.govcore.ac.ukpancreapedia.org

A common approach for in situ calibration involves permeabilizing the cell membrane to equilibrate intracellular and extracellular calcium concentrations, allowing the dye inside the cell to be exposed to known Ca²⁺ concentrations. nih.govresearchgate.net This is typically achieved using calcium ionophores like ionomycin (B1663694) or bromo-A23187, often in conjunction with other ionophores such as monensin (B1676710) and nigericin (B1684572) to equilibrate H⁺ and K⁺ gradients. nih.govpancreapedia.orgnih.gov

Calibration buffers with precisely controlled free Ca²⁺ concentrations are used. These buffers are often prepared using EGTA (ethylene glycol-tetraacetic acid) or BAPTA-based chelators to buffer calcium at specific levels. pancreapedia.orgthermofisher.com By exposing the cells to solutions representing minimum (Ca²⁺-free, e.g., with EGTA) and maximum (saturating Ca²⁺) calcium levels, the minimum (Rmin) and maximum (Rmax) fluorescence ratios (F₃₄₀/F₃₈₀) are determined. researchgate.netunits.itionoptix.com Additional calibration points using buffers with intermediate, known Ca²⁺ concentrations can also be used to generate a calibration curve. pancreapedia.orgthermofisher.com

The Grynkiewicz equation (discussed in detail in section 3.4.2) is then used to convert the measured fluorescence ratio (R) to [Ca²⁺]ᵢ, incorporating the determined Rmin, Rmax, and the effective dissociation constant (Kd) of this compound for Ca²⁺ in the intracellular environment. researchgate.netunits.itionoptix.comphysoc.org

Influence of Intracellular Environment on this compound Dissociation Constant (Kd)

The dissociation constant (Kd) of this compound for Ca²⁺ is a critical parameter in converting fluorescence ratios to absolute calcium concentrations. However, the Kd value determined in simple salt solutions in vitro may differ from the effective Kd within the complex intracellular environment. thermofisher.comcapes.gov.brnih.gov

Several intracellular factors can influence the Kd of this compound:

pH: Changes in intracellular pH can affect the calcium binding affinity of this compound. While some studies suggest minimal effects within the physiological pH range (6.7-7.1), others indicate moderate changes at higher pH values (>7.1). capes.gov.brnih.govucsd.edu

Protein Binding: Binding of this compound to intracellular proteins can alter its calcium binding properties and increase the apparent Kd. capes.gov.brresearchgate.net

Viscosity: The increased viscosity of the cytoplasm compared to dilute solutions can also affect the dye's behavior and potentially its Kd. thermofisher.comnih.gov

Other Divalent Cations: While this compound is selective for Ca²⁺, high concentrations of other divalent cations, particularly Mg²⁺, can potentially interfere with Ca²⁺ binding, although this compound has a significantly lower affinity for Mg²⁺ compared to Ca²⁺. capes.gov.brnih.govtocris.cominterchim.fr

These factors highlight the importance of performing in situ calibration whenever possible to determine the effective Kd in the specific cell type and experimental conditions being studied, or at least being aware that using a standard in vitro Kd value may introduce inaccuracies in absolute calcium concentration measurements. nih.govcore.ac.uknih.gov

Data Processing and Analysis in this compound-Based Calcium Imaging

Analyzing this compound calcium imaging data involves several steps to convert raw fluorescence signals into meaningful information about intracellular calcium dynamics.

Ratio Calculation and Conversion to Calcium Concentration

The core principle of this compound calcium measurement is the ratiometric approach. Fluorescence emission is typically measured at around 510 nm while exciting the dye alternately at 340 nm and 380 nm. amerigoscientific.comoxinst.comresearchgate.net The ratio of the fluorescence intensity at 340 nm excitation (F₃₄₀) to the fluorescence intensity at 380 nm excitation (F₃₈₀) is calculated for each pixel or defined ROI over time. amerigoscientific.comoxinst.comresearchgate.netresearchgate.net This ratio (R = F₃₄₀ / F₃₈₀) is directly proportional to the intracellular Ca²⁺ concentration. amerigoscientific.comaatbio.com

The relationship between the fluorescence ratio (R) and the free intracellular calcium concentration ([Ca²⁺]ᵢ) is typically described by the Grynkiewicz equation researchgate.netunits.itionoptix.comphysoc.orgresearchgate.net:

[Ca²⁺]ᵢ = Kd * ((R - Rmin) / (Rmax - R)) * (Sf₂ / Sb₂)

Where:

[Ca²⁺]ᵢ is the free intracellular calcium concentration.

Kd is the effective dissociation constant of this compound for Ca²⁺ in the intracellular environment. researchgate.netunits.itionoptix.com

R is the measured fluorescence ratio (F₃₄₀ / F₃₈₀). units.itionoptix.com

Rmin is the minimum fluorescence ratio in the absence of Ca²⁺ (Ca²⁺-free conditions). researchgate.netunits.itionoptix.com

Rmax is the maximum fluorescence ratio when this compound is saturated with Ca²⁺. researchgate.netunits.itionoptix.com

Sf₂ is the fluorescence intensity at 380 nm excitation in the absence of Ca²⁺ (Ca²⁺-free conditions). units.itionoptix.com

Sb₂ is the fluorescence intensity at 380 nm excitation when this compound is saturated with Ca²⁺. units.itionoptix.com

The parameters Rmin, Rmax, Sf₂, and Sb₂ are determined through calibration procedures, ideally in situ. nih.govunits.itionoptix.com The value of Kd is often taken from published values or determined experimentally, keeping in mind the potential influence of the intracellular environment. pancreapedia.orgthermofisher.comresearchgate.net

The ratio method inherently minimizes artifacts caused by uneven dye loading, photobleaching, and variations in cell thickness because these factors affect both fluorescence signals (at 340 nm and 380 nm) proportionally, and thus their ratio remains relatively stable. amerigoscientific.comthermofisher.comthermofisher.com

Analysis of Calcium Transients, Oscillations, and Baseline Levels

This compound imaging allows for the analysis of dynamic changes in [Ca²⁺]ᵢ over time in response to various stimuli. This includes the analysis of calcium transients, oscillations, and baseline calcium levels. nih.govthermofisher.comaatbio.comresearchgate.net

Analysis of calcium transients typically involves quantifying parameters such as:

Baseline Calcium: The resting level of [Ca²⁺]ᵢ before stimulation. nih.govthermofisher.comresearchgate.net

Peak Amplitude: The maximum increase in [Ca²⁺]ᵢ above the baseline during a transient. thermofisher.comresearchgate.net

Rise Time: The time taken for the calcium signal to increase from baseline to peak. researchgate.net

Decay Time: The time taken for the calcium signal to return to baseline after reaching the peak. researchgate.net

Duration: The total time the calcium signal remains elevated above a certain threshold.

Calcium oscillations are repetitive changes in [Ca²⁺]ᵢ. Analysis of oscillations involves determining parameters such as:

Frequency: The number of oscillations per unit of time.

Amplitude: The difference between the peak and the trough of each oscillation.

Shape: The characteristic pattern of the rise and fall of calcium during each oscillation.

Software tools are commonly used to process the time-lapse ratio data and extract these parameters from individual cells or defined ROIs. researchgate.netnih.gov Normalization of calcium mobilization can be performed relative to the baseline signal. researchgate.netnih.gov

Advanced Methodological Considerations and Challenges in Fura 2 Research

Issues Related to Fura-2 Loading and Distribution

Effective and uniform loading of this compound into the cellular cytosol is crucial for accurate calcium measurements. Several factors can impede this process and affect the spatial and temporal resolution of calcium imaging.

Non-uniform Dye Distribution and Variability in Dye Loading

Achieving a homogeneous distribution of this compound throughout the cytosol can be challenging. When using the acetoxymethyl ester form (this compound/AM) for loading, cells may exhibit non-homogeneous dye distribution, often appearing as concentrated spots, particularly in the perinuclear area nih.gov. This uneven distribution is more frequently observed in attached cells compared to suspended cells nih.gov. The variability in dye loading and distribution can lead to inaccurate estimations of intracellular calcium concentration, as the ratiometric method assumes a uniform dye concentration moleculardevices.comthermofisher.commoleculardevices.com.

The ratiometric approach, which utilizes the ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm) while monitoring emission at approximately 510 nm, helps to mitigate the effects of uneven dye loading and variations in cell thickness moleculardevices.comthermofisher.commoleculardevices.com. However, significant non-uniformity can still introduce errors.

Compartmentalization of this compound into Intracellular Organelles

A significant challenge in this compound research is the sequestration of the dye into intracellular organelles, such as mitochondria and lysosomes nih.govphysiology.orgbiotium.comresearchgate.net. This compartmentalization removes the dye from the cytosol, where the target calcium signals are typically measured, and can lead to an overestimation of cytosolic calcium concentrations or mask localized calcium changes physiology.orgresearchgate.net. The accumulation of the dye within acidic organelles, likely due to hydrolysis by lysosomal enzymes, has been observed as distinct fluorescent spots nih.gov.

Compartmentalization can be influenced by the loading procedure. Incubating cells with this compound/AM at 37°C has been shown to promote dye compartmentalization, particularly in mitochondria biotium.com. Lowering the incubation temperature to around 15°C or room temperature can help reduce this issue and maintain a more diffuse cytosolic labeling nih.govbiotium.com. In some cell types, such as vascular smooth muscle cells, compartmentalization has been observed as spotty or filamentous fluorescence resembling intracellular organelles nih.gov. High-performance liquid chromatography (HPLC) analysis has indicated that while the soluble fraction primarily contains this compound, the membrane fraction may contain this compound/AM or lipophilic metabolites, suggesting incomplete hydrolysis or interaction with membranes nih.gov.

Specialized this compound derivatives, such as this compound-dextran, have been developed to address compartmentalization issues in certain cell types, like Dictyostelium discoideum, where the dye is rapidly sequestered into vesicles nih.gov. These larger, membrane-impermeant conjugates remain more homogeneously distributed in the cytoplasm nih.gov.

Dye Leakage and Retention over Time

This compound can leak out of cells over time, affecting the stability of the fluorescence signal and the accuracy of long-term calcium measurements researchgate.netthermofisher.comnih.gov. This leakage is often mediated by organic anion transporters biotium.combiotium.com. The rate of efflux can vary depending on the cell type and increases with temperature biotium.combiotium.comnih.gov. In some cell types, active secretion of the chelator has been observed thermofisher.com.

Dye leakage can lead to a decrease in the intracellular this compound concentration, resulting in a diminished signal-to-noise ratio. Furthermore, if the leaked dye accumulates in the extracellular medium, it can contribute to background fluorescence, particularly in experiments with cell suspensions nih.govresearchgate.net. The ratiometric method helps to minimize the impact of leakage to some extent by reducing the effects of varying dye concentrations thermofisher.comthermofisher.com. However, significant leakage can still compromise the accuracy of measurements.

Strategies to mitigate dye leakage include performing experiments at lower temperatures and using inhibitors of anion transport, such as probenecid (B1678239) biotium.combiotium.comnih.govthermofisher.comaatbio.com. Probenecid can help to slow the rate of indicator efflux from cells, improving dye retention over time biotium.combiotium.comthermofisher.comaatbio.com. Some modified this compound derivatives, like this compound LR, have been developed with improved resistance to rapid leakage interchim.fr.

Optical and Photophysical Limitations

Beyond loading and distribution, the optical and photophysical properties of this compound introduce further considerations and potential limitations in experimental setups.

Photobleaching and its Mitigation Strategies

Photobleaching, the irreversible photochemical destruction of the fluorescent dye upon exposure to excitation light, is a significant limitation in fluorescence microscopy, particularly during long-term imaging or when using high excitation light intensities thermofisher.comnih.govbiotium.comresearchgate.netresearchgate.netnih.govionoptix.com. Photobleaching of this compound reduces the fluorescence signal over time, leading to a decrease in signal-to-noise ratio and potentially affecting the accuracy of calcium measurements, especially if not accounted for in the ratiometric calculation thermofisher.comnih.gov.

Importantly, photobleaching can alter the spectral properties of this compound, and the photochemical formation of fluorescent, calcium-insensitive derivatives can occur, violating the assumptions of the ratiometric method and leading to erroneous calcium concentration values researchgate.netnih.gov. Even a relatively small loss of total fluorescence intensity due to photobleaching can introduce significant errors nih.gov.

Several strategies can be employed to minimize photobleaching of this compound:

Reducing excitation light intensity: Lowering the intensity of the excitation light, for example, by using neutral density filters, reduces the rate of photobleaching nih.govionoptix.com. This requires using sensitive detectors to maintain an adequate signal-to-noise ratio nih.gov.

Minimizing exposure time: Limiting the duration of exposure to excitation light is crucial, especially during time-lapse imaging nih.gov.

Reducing oxygen concentration: Oxygen is often involved in the photochemical reactions leading to photobleaching. Reducing the oxygen concentration in the experimental setup can help minimize photobleaching nih.gov.

Using ratiometric measurement: While not completely eliminating photobleaching, the ratiometric method inherently reduces its impact compared to single-wavelength indicators, as it accounts for changes in dye concentration to some extent thermofisher.comthermofisher.com.

Optimizing imaging protocols: Using rapid switching between excitation wavelengths and minimizing the time the sample is illuminated can help preserve the dye.

Autofluorescence Interference from Biological Samples and Media

Autofluorescence, the intrinsic fluorescence emitted by biological molecules within cells and tissues (such as NADH, flavins, and collagen) and components of the experimental media, can interfere with the fluorescence signal from this compound physiology.orgresearchgate.netinterchim.frionoptix.comthermofisher.comjove.comoup.com. This is particularly problematic because the excitation and emission spectra of autofluorescent molecules can overlap with those of this compound jove.comphysiology.org.

NADH, which is abundant in mitochondria, is a major source of autofluorescence that can interfere with this compound measurements, especially when attempting to measure mitochondrial calcium or in tissues with high mitochondrial content like cardiac muscle jove.comphysiology.org. The autofluorescence signal can be significant and may not be constant, varying with the metabolic state of the cells or tissue physiology.org.

Interference from autofluorescence can lead to an overestimation of the this compound signal and inaccurate calcium concentration calculations, even with the ratiometric method physiology.orgphysiology.org. While ratioing helps to reduce the impact of constant autofluorescence, variable autofluorescence can still pose a significant challenge physiology.orgbiologists.com.

Strategies to address autofluorescence interference include:

Background subtraction: Measuring the autofluorescence of unlabeled cells or tissue under the same experimental conditions and subtracting this background signal from the this compound fluorescence can help physiology.org. However, this assumes the autofluorescence is constant and uniform.

Spectral unmixing: In some cases, if the spectral properties of this compound and the autofluorescent components are sufficiently distinct, spectral unmixing techniques can be used to separate the signals.

Using alternative indicators: Fluorescent indicators with excitation and emission spectra in the visible light range, such as Fluo-4 or Rhod-2, may experience less interference from the UV-excited autofluorescence of molecules like NADH thermofisher.comresearchgate.net. Luminescent indicators like aequorin can also eliminate cellular fluorescence interference issues thermofisher.com.

Optimizing excitation and emission wavelengths: Careful selection of excitation and emission filters to maximize the this compound signal while minimizing the detection of autofluorescence can be beneficial ionoptix.com.

Correcting for autofluorescence: Specific correction methods have been developed to account for autofluorescence interference, particularly from NADH, when using this compound analogs jove.com.

Signal-to-Noise Ratio Optimization

Optimizing the signal-to-noise ratio (SNR) is crucial for obtaining high-quality this compound fluorescence data. One strategy involves minimizing photobleaching, the reduction or loss of fluorescence with prolonged light exposure, by reducing the excitation light intensity. physiology.orgjove.com Maintaining a high SNR despite lower excitation intensity is essential for avoiding inaccuracies in calculated calcium concentrations. physiology.org The choice of light source also impacts SNR; using 340/380 nm LED illuminators can provide more efficient excitation and consequently higher SNRs compared to traditional arc lamps. biorxiv.orgcoolled.com Proper regulation of background fluorescence light intensity and ensuring that the baseline fluorescence signal from loaded cells is significantly higher than the background (e.g., 10X) are also critical for optimal SNR. ionoptix.com Furthermore, controlling environmental factors such as vibrations, electrical noise, and ambient light is necessary to prevent artifacts and improve data analysis. ionoptix.com The quality of microscope objectives can also influence SNR, and in some cases, using slightly shifted excitation wavelength pairs (such as 352/380, 345/380, or 347/380 nm instead of the standard 340/380 nm) may be necessary to achieve desirable SNRs depending on the objective's transmission properties. news-medical.net

Temporal Resolution Limitations in Ratiometric Acquisition

While the ratiometric nature of this compound offers significant advantages for quantitative calcium measurements, the sequential acquisition of fluorescence signals at two different excitation wavelengths (typically 340 nm and 380 nm) inherently limits the temporal resolution of the measurement. biorxiv.orgoxinst.com This sequential process, necessary for calculating the calcium-dependent ratio, takes time and can be a limitation when studying very rapid calcium transients. oxinst.comthermofisher.com The need to switch excitation wavelengths and acquire images at each wavelength can blur fast calcium dynamics. Advances in illumination technology, such as the development of fast wavelength-switching LED illuminators, have helped to mitigate this limitation, enabling imaging at higher frame rates and improving the ability to capture faster events. biorxiv.orgcoolled.comoxinst.com

Calcium Buffering and Chelating Effects of this compound on Cellular Physiology

This compound is a calcium chelator and, as such, can act as an exogenous calcium buffer within the cell. researchgate.netnih.gov This buffering capacity can influence intracellular calcium dynamics, potentially reducing the amplitude and slowing the decay of calcium transients. researchgate.netnih.gov The extent of this effect is dependent on the concentration of this compound used, as well as the characteristics (kinetics, location, and concentration) of the cell's endogenous calcium buffering systems. researchgate.netnih.gov At low intracellular concentrations (e.g., 10 µM), this compound may not significantly perturb the native calcium buffering, but at higher concentrations (e.g., 200 µM), it can become a dominant buffer, effectively taking the place of or overwhelming endogenous calcium-binding proteins. nih.gov Computer simulations and experimental studies have demonstrated that this compound can significantly decrease the peak amplitude and slow the recovery of calcium signals, particularly when used at higher concentrations or in cells with slow or low concentrations of endogenous buffers. researchgate.netnih.gov This buffering effect is a critical consideration when interpreting this compound data, especially in contexts where precise calcium kinetics are important.

Environmental Factors Affecting this compound Fluorescence Properties

The fluorescence properties of this compound are sensitive to various environmental factors within the cellular milieu, which can introduce artifacts and affect the accuracy of calcium measurements.

pH Sensitivity and Interference in Calcium Measurements

This compound's affinity for calcium is influenced by pH due to the competition between hydrogen ions and calcium ions for binding sites on the chelator. sci-hub.stresearchgate.net While this compound is considered relatively insensitive to pH changes near the physiological resting pH (around 7.15-7.2), significant shifts in intracellular pH can alter its calcium binding constant and fluorescence characteristics, thereby interfering with accurate calcium measurements. sci-hub.stresearchgate.netahajournals.orgahajournals.org For instance, intracellular acidification can reinforce non-specific binding of this compound to cellular proteins, further complicating measurements. researchgate.net Therefore, in experiments where intracellular pH is expected to change, it may be necessary to simultaneously measure pH or account for its effect on this compound's calcium binding.

Influence of Temperature and Ionic Strength

Temperature is another environmental factor that affects this compound. The fluorescence properties of this compound are temperature-sensitive, making it important to maintain a stable temperature during data acquisition for consistent results. ionbiosciences.cominterchim.fr Additionally, temperature influences the rate at which this compound can be actively transported out of cells by organic anion transporters, affecting dye retention time. biotium.combiotium.combiotium.com The ionic strength of the intracellular environment can also impact the dissociation constant (Kd) of this compound for calcium, potentially affecting the accuracy of calcium concentration calculations. nih.gov

Methodological Adaptations for Specific Biological Samples

Effective this compound-based calcium imaging often requires adapting protocols to the specific biological sample being studied. Loading the dye into cells is a critical step, and the optimal concentration, incubation time, and temperature for this compound AM loading need to be empirically determined for each cell type or tissue. ionbiosciences.cominterchim.frnih.gov Variations in cell membrane properties and the activity of intracellular esterases (which cleave the AM ester to the active this compound) and organic anion transporters (which can efflux the dye) contribute to differences in loading efficiency and dye retention across cell types. biotium.combiotium.combiotium.comnih.govthermofisher.comnih.gov

For cells that are difficult to load with the AM ester, or when avoiding potential issues like incomplete hydrolysis or compartmentalization, the membrane-impermeant salt form of this compound can be introduced via methods such as microinjection or scrape loading. biotium.combiotium.comnih.govthermofisher.com The addition of mild detergents like Pluronic F-127 can improve the solubility and facilitate the loading of this compound AM. biotium.comnih.gov To combat dye leakage, particularly during longer experiments or in certain cell types, inhibitors of organic anion transporters such as probenecid or sulfinpyrazone (B1681189) can be included in the extracellular medium. interchim.frbiotium.combiotium.combiotium.com

Specific biological samples may also present unique challenges, such as autofluorescence. In plant tissues, for example, chlorophyll (B73375) and other compounds can exhibit autofluorescence that interferes with this compound signals, necessitating adaptations like optimizing the loading pH or employing spectral unmixing techniques. researchgate.net Methodological adaptations have been successfully developed and applied to a wide range of biological systems, including various mammalian cell lines, primary cell cultures (e.g., neurons, fibroblasts, vascular smooth muscle cells), and even plant tissues, highlighting the versatility of this compound when protocols are tailored to the specific experimental context. nih.govahajournals.orgabcam.comjove.comahajournals.orgresearchgate.net

Challenges in Whole Cell Suspensions and Plate Reader Formats

Measuring [Ca²⁺]ᵢ in whole cell suspensions and using high-throughput plate reader formats can introduce specific challenges when using this compound. While this compound has revolutionized [Ca²⁺]ᵢ measurement in various formats, including cell suspensions and adherent cells, achieving reliable and quantitative data requires careful consideration of several factors. ubitweb.deresearchgate.net

One significant challenge is ensuring adequate and uniform dye loading into the cell population. This compound is typically loaded as its acetoxymethyl (AM) ester form (this compound AM), which is cell-permeable. bmglabtech.comrevvity.com Intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive this compound within the cytosol. bmglabtech.comrevvity.com However, the efficiency of this enzymatic cleavage can vary between cell types and experimental conditions. Incomplete de-esterification can lead to a mixture of calcium-sensitive this compound and its calcium-insensitive AM ester precursor, affecting the accuracy of the calcium measurement.

Another issue in whole cell suspensions and plate reader formats is dye leakage. De-esterified this compound can be transported out of the cells by organic anion transporters. revvity.comglpbio.com This leakage reduces the intracellular dye concentration over time, potentially affecting the signal-to-noise ratio and the accuracy of ratiometric measurements, although the ratiometric nature of this compound is designed to mitigate this to some extent. bmglabtech.com Probenecid is often included in the incubation buffer to inhibit these transporters and reduce dye leakage. revvity.comglpbio.comnih.gov However, probenecid itself can sometimes interfere with calcium chelation agents like EGTA, which are used for in vitro calibration to determine the minimum fluorescence ratio (Rmin). nih.gov This necessitates careful optimization of protocols, potentially requiring parallel measurements to determine Rmin in the absence of probenecid. nih.gov

Autofluorescence from cellular components can also interfere with the this compound signal, particularly in certain cell types or under specific experimental conditions. This background fluorescence can contribute to the total signal, leading to an overestimation of [Ca²⁺]ᵢ if not properly accounted for. researchgate.net

When using plate readers, achieving rapid and uniform mixing of stimuli with the cell suspension is crucial for capturing fast calcium transients accurately. The speed of data acquisition is also critical, as rapid changes in [Ca²⁺]ᵢ require a high temporal resolution to be fully resolved. bmglabtech.com Plate readers capable of fast data sampling rates are necessary for monitoring dynamic calcium signaling events. bmglabtech.com Furthermore, factors such as cell density, incubation temperature, and the composition of the extracellular buffer can all influence dye loading, de-esterification, and calcium responses, requiring empirical optimization for each specific cell type and experimental setup. glpbio.com

Unique Considerations for Plant Cell Calcium Imaging

Imaging calcium in plant cells using this compound presents unique challenges compared to animal cells, primarily due to structural and physiological differences. nih.govoup.com

One major hurdle is the presence of the plant cell wall, which can impede the penetration of fluorescent dyes, including this compound AM. nih.gov While this compound AM is designed to be cell-permeable, its passage through the cell wall can be limited. Various loading techniques have been explored to overcome this barrier, such as microinjection, electroporation, patch clamping, and biolistic delivery. nih.govoup.com The ester loading method, commonly used with this compound AM, can also cause significant hydrolysis within the plant cell wall, although loading at lower temperatures may help mitigate this issue. nih.gov

Another significant challenge in plant cells is the large central vacuole, which can accumulate fluorescent dyes. nih.govoup.combiologists.com this compound that diffuses from the cytosol into the vacuole, which typically has a high calcium concentration, can contribute a strong fluorescence signal that overwhelms the cytosolic signal, making accurate quantification of cytosolic [Ca²⁺]ᵢ difficult. oup.combiologists.com This compartmentalization of the dye within organelles, particularly the vacuole, means the indicator is not homogeneously distributed throughout the cell, complicating the interpretation of fluorescence signals. nih.govoup.com Techniques like pressure injection of Fura-dextran, a larger, less mobile conjugate, have been shown to reduce vacuolar accumulation and provide a more homogeneous cytosolic distribution in some plant cell types. oup.com

Autofluorescence is also a significant problem in plant tissues, arising from compounds like chlorophyll, components of the vascular system, and tannins. researchgate.net This intrinsic fluorescence can mask the this compound signal, making it difficult to detect and quantify calcium changes. researchgate.net

Furthermore, the enzymatic activity required for the cleavage of this compound AM can vary in plant cells, and some studies have reported limited or no fluorescence signal when using this compound AM in certain fixed or fresh plant tissues, suggesting inefficient de-esterification. researchgate.net

Cytoplasmic streaming, a characteristic feature of many plant cells, can also introduce artifacts in fluorescence imaging. Inhomogeneities in dye concentration or the thickness of the cytoplasmic layer, coupled with cytoplasmic movement, can cause high noise or apparent oscillations in calcium measurements obtained by sequential image grabbing. oup.com Loading techniques that result in a more uniform dye distribution, such as slow loading via plasmodesmata using Fura-dextran in some cases, can help minimize these issues. oup.com

Difficulties in Aging Brain Slice Loading

Loading fluorescent calcium indicators like this compound into brain slices, particularly from adult and aging animals, presents specific difficulties.

One primary challenge is achieving sufficient dye penetration and loading efficiency in the denser tissue of adult and aged brain slices compared to those from neonates. Standard bulk loading methods that are effective in younger brain slices (up to approximately 20 days old rodents) show a decreased success rate in older animals. nih.govpnas.org This decline in loading efficiency with age is thought to be related to the development of the neuropil over time. researchgate.net

Cell viability during the loading procedure is another critical factor, especially in aging brain slices. The loading process often involves incubating slices in a solution containing the this compound AM, which requires adequate oxygenation to maintain cell health. nih.govresearchgate.net Traditional methods can lead to a significant drop in oxygen levels within the slice over the incubation period, contributing to reduced cell viability and, consequently, poorer dye loading in older tissue. nih.govresearchgate.net Techniques that improve oxygen delivery to the slice, such as using microfluidic oxygenators, have been shown to enhance cell viability during longer incubation periods and improve this compound AM loading efficiency in adult and even aged (e.g., 1-year-old mice) brain slices, where traditional methods were unsuccessful. nih.govresearchgate.net

Achieving uniform dye distribution throughout the depth of the brain slice can also be challenging, potentially leading to variations in signal intensity and inaccurate calcium measurements in different regions or cell types within the slice.

While some studies have reported no significant differences in the efficiency of this compound loading or resting calcium levels between young and aged brain slices under specific optimized protocols, the general trend indicates increased difficulty in loading with increasing age using standard techniques. nih.govjneurosci.org The ability to effectively load this compound into adult and aging brain slices is crucial for studying calcium signaling in age-related neurological processes and diseases. nih.govresearchgate.net

Fura 2 Derivatives and Comparative Analysis with Other Calcium Indicators

Fura-2 Derivatives for Enhanced Research Applications

The development of this compound derivatives has expanded the utility of this ratiometric indicator to a broader range of biological contexts.

Standard this compound has a high affinity for calcium, making it ideal for measuring low, resting levels of intracellular calcium. However, it can become saturated during large calcium transients, leading to an underestimation of peak calcium concentrations nih.gov. To address this, lower-affinity this compound derivatives have been synthesized. These indicators are better suited for accurately measuring high calcium concentrations, such as those that occur during excitotoxicity or in specific cellular compartments nih.govoxinst.com.

Notable low-affinity this compound derivatives include Mag-Fura-2, Fura-2FF, and BTC. nih.govuthscsa.edu These indicators exhibit higher dissociation constants (Kd) for calcium, allowing them to respond to a wider range of elevated calcium levels without saturating nih.govuthscsa.edu. For instance, Fura-2FF has been shown to be an optimal low-affinity indicator for many imaging applications due to its high specificity for calcium over magnesium, wide dynamic range, and low pH sensitivity. nih.govresearchgate.net

| Indicator | Calcium Kd (approx.) | Key Characteristics |

|---|---|---|

| Mag-Fura-2 (Furaptra) | 20-25 µM | Also sensitive to magnesium (Kd ~1.9-2 mM). nih.govnih.gov |

| Fura-2FF | 6 µM | High selectivity for Ca2+ over Mg2+ (>10 mM Kd for Mg2+), wide dynamic range, and low pH sensitivity. nih.govresearchgate.net |

| BTC | 12 µM | Limited by a modest dynamic range, susceptibility to photodamage, and pH sensitivity. Can also bind other metal ions like Zn2+. nih.govuthscsa.edu |

Beyond modifying calcium affinity, other specialized this compound derivatives have been created for specific applications. Bis-Fura-2 , for example, incorporates two this compound fluorophores linked to a single BAPTA chelator. This design results in approximately double the absorptivity of this compound, leading to a brighter fluorescent signal. thermofisher.comthermofisher.com This enhanced brightness allows for the use of lower dye concentrations, which in turn reduces the potential for the indicator to buffer intracellular calcium and dampen physiological calcium transients. thermofisher.com

Another specialized derivative is C18-Fura-2 , which has been modified for improved cellular retention. While not extensively detailed in the provided search results, such modifications typically involve adding a lipophilic tail to anchor the indicator within the cell membrane, preventing leakage during long-term experiments.

Academic Research Applications of Fura 2 in Dissecting Cellular Calcium Signaling Pathways

Applications in Muscle Physiology and Cardiovascular Research

Sarcoplasmic Reticulum (SR) Calcium Handling

Fura-2 plays a significant role in studying calcium handling by the sarcoplasmic reticulum (SR), a key intracellular calcium store in various cell types, particularly muscle cells. Researchers utilize this compound to monitor the release and reuptake of calcium from the SR, providing insights into the mechanisms regulating intracellular calcium dynamics.

Studies investigating SR calcium handling often involve depleting SR calcium stores using inhibitors of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, such as thapsigargin (B1683126) or cyclopiazonic acid (CPA). This compound measurements can track the resulting increase in cytosolic calcium due to passive leakage from the depleted SR and the subsequent activation of store-operated calcium entry (SOCE) pnas.orgahajournals.org.

This compound has been used in skeletal muscle fibers loaded with high concentrations of EGTA to reduce the amplitude of free calcium transients, thereby avoiding saturation of the dye and allowing for the determination of calcium dissociation kinetics from this compound in the myoplasmic environment. This approach helps in reconstructing the time course of free calcium and estimating the rate of calcium release from the SR nih.gov.

Research in cardiac myocytes has also employed this compound to assess SR calcium content and release. For instance, caffeine (B1668208), which opens SR calcium release channels (ryanodine receptors), is often applied to cells loaded with this compound to measure the total releasable calcium store within the SR pnas.org. Changes in this compound fluorescence ratio upon caffeine application indicate the amount of calcium released from the SR. Studies have shown that depletion of SR calcium in cardiac myocytes, monitored via this compound, can trigger signaling processes aimed at accelerating SR calcium uptake pnas.org.

Cardiac Myocyte Calcium Dynamics

This compound is extensively used to characterize intracellular calcium dynamics in cardiac myocytes, which are crucial for excitation-contraction coupling. By measuring the transient changes in cytosolic calcium concentration during the cardiac cycle, researchers can assess parameters such as the amplitude, kinetics of rise and decay, and diastolic and systolic levels of the calcium transient oup.comresearchgate.net.

Simultaneous recordings of this compound fluorescence and cell shortening in isolated cardiomyocytes allow for the direct correlation of electrical excitation, calcium dynamics, and mechanical contraction oup.comresearchgate.net. This approach has been used to study how various interventions, such as electrical pacing patterns or exposure to pharmacological agents, affect calcium handling and contractile function oup.comnih.govahajournals.org.

For example, this compound spectrofluorometric analysis in neonatal rat cardiomyocytes exposed to halogenated hydrocarbons revealed that these substances decreased the height of electrically induced cytosolic calcium transients in a concentration-dependent manner nih.gov. This indicated that alterations in calcium dynamics are a common mechanism of cardiotoxic actions of these compounds nih.gov.

Furthermore, this compound has been used to study calcium transients in spontaneously active myocytes from the atrioventricular node, showing that a transient rise in intracellular calcium occurs with each spontaneous action potential royalsocietypublishing.org. These studies, using this compound, helped identify the SR as a major source of releasable calcium and highlighted the involvement of L-type calcium channels in triggering SR calcium release royalsocietypublishing.org.

Research using this compound in cultured cardiomyocyte networks grown on different scaffolds has demonstrated the influence of microstructure on cardiac function via calcium-dependent mechanisms. This compound measurements showed that cells on microgrooved scaffolds exhibited elevated diastolic and increased systolic calcium concentrations compared to controls on flat surfaces, along with increased spontaneous calcium release and SR load physiology.org.

Data from a study on induced pluripotent stem cell-derived cardiomyocytes (iPS-CMs) using this compound-AM fluorescence ratio measurements provided quantitative analysis of intracellular calcium transient dynamics. Parameters such as maximal systolic calcium amplitude, maximal rate of fluorescence rise during systole, maximal rate of fluorescence decay during diastole, time to 50% peak, and time to 50% baseline were quantified researchgate.net.

| Parameter | Value (Mean ± SEM) |

| Time-to-peak (ms) | 49.2 ± 5.4 royalsocietypublishing.org |

| Decay Time Constant (ms) | 139.8 ± 23.9 royalsocietypublishing.org |

| Peak Ca²⁺ Transient (Regular) | - |

| Peak Ca²⁺ Transient (Irregular) | 59% reduction ahajournals.org |

Note: Data compiled from cited sources. Specific units and baseline values for peak transient reduction were not consistently available across sources.

Applications in Cellular Signaling and Ion Channel Research

This compound is a valuable tool for investigating calcium signaling pathways activated by various cellular stimuli and the function of different types of calcium channels.

G Protein-Coupled Receptor (GPCR) Signaling and Calcium Mobilization

Many GPCRs signal through pathways that lead to the mobilization of intracellular calcium. This compound is widely used to measure the changes in cytosolic calcium concentration triggered by GPCR activation. Upon stimulation of Gq-coupled receptors, phospholipase C-β is activated, leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 then binds to receptors on the ER, causing the release of stored calcium into the cytoplasm, which is detected by this compound ionbiosciences.comrevvity.com.

This compound-based calcium flux assays are a standard method for screening compounds that activate or inhibit GPCRs abcam.comabcam.commoleculardevices.com. These assays allow for the homogeneous measurement of intracellular calcium mobilization in response to agonist binding abcam.comabcam.com. The ratiometric nature of this compound helps to minimize variations due to uneven dye loading or cell thickness, providing more reliable data biotium.commoleculardevices.com.

For example, this compound AM has been used to measure intracellular calcium upon activation of P2Y1 receptors, a type of GPCR, in cancer cells researchgate.net. The ratiometric calcium fold change was analyzed based on the emitted fluorescence intensities researchgate.net.

Store-Operated Calcium Entry (SOCE) Mechanisms

This compound is a well-established method for studying SOCE, a major calcium entry pathway in non-excitable cells and also present in some excitable cells, which is activated by the depletion of intracellular calcium stores, primarily the ER researchgate.netnih.govresearchgate.net.

To study SOCE using this compound, cells are typically treated with agents like thapsigargin or CPA to deplete ER calcium stores. This depletion is followed by the reintroduction of extracellular calcium, which triggers calcium influx through store-operated channels (SOCs). This compound measurements allow researchers to monitor this calcium influx phase, providing information about the magnitude and kinetics of SOCE researchgate.netnih.govresearchgate.netfrontiersin.org.

Research using this compound has helped elucidate the molecular components involved in SOCE, such as STIM proteins (ER calcium sensors) and Orai proteins (plasma membrane calcium channels) researchgate.netnih.gov. Studies in HEK293 cells, for instance, have utilized this compound to detail the protocol for studying SOCE researchgate.netnih.gov.

This compound imaging has shown that elevating extracellular calcium can induce SOCE in osteoblasts via the activation of calcium-sensing receptors (CaSR) and phospholipase C (PLC). This SOCE pathway, measured by this compound, was found to contribute to osteoblastic proliferation plos.org.